molecular formula C15H16F3N5O B6460246 4-methoxy-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine CAS No. 2548985-82-4

4-methoxy-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine

Cat. No. B6460246
CAS RN: 2548985-82-4
M. Wt: 339.32 g/mol
InChI Key: KQFVEKOYLCQDJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine (4M6TP) is a novel small molecule that has been studied for its potential applications in the fields of synthetic chemistry and biomedical research. This compound has recently been synthesized and studied for its potential biological effects, and it has been found to have a wide range of potential uses in the laboratory.

Scientific Research Applications

4-methoxy-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine has been studied for its potential uses in scientific research, particularly in the fields of medicinal chemistry and drug development. This compound has been found to have a wide range of potential applications, including as a substrate for enzyme activity, as a ligand for protein-protein interactions, and as a tool for studying the structure and function of proteins and other biological molecules. Additionally, 4-methoxy-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine has been found to be a useful tool for studying the structure and function of enzymes, as well as for studying the structure and function of other biological molecules.

Mechanism of Action

Target of Action

Compounds with similar structures, such as piperazines, have been shown to inhibit microtubule synthesis .

Mode of Action

It’s worth noting that piperazines, a structural component of this compound, have been shown to inhibit microtubule synthesis . This suggests that the compound might interact with its targets by altering their normal function, leading to changes in cellular processes.

Advantages and Limitations for Lab Experiments

4-methoxy-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine has several advantages that make it an attractive tool for laboratory experiments. For example, this compound is relatively easy to synthesize and is relatively stable in a wide range of conditions. Additionally, 4-methoxy-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine has been found to interact with a wide range of proteins and other biological molecules, making it a useful tool for studying the structure and function of these molecules. However, 4-methoxy-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine also has some limitations, such as its relatively low solubility in aqueous solutions and its potential for interactions with other compounds.

Future Directions

Given the potential applications of 4-methoxy-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine, there are a number of potential future directions for research. These include further studies of the biochemical and physiological effects of 4-methoxy-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine, as well as studies of its potential applications in drug development and drug delivery. Additionally, further research could be conducted into the structure and function of proteins and other biological molecules that interact with 4-methoxy-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine, as well as into the potential for using 4-methoxy-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine as a tool for studying enzyme activity. Finally, further research could be conducted into the potential applications of 4-methoxy-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine in other areas, such as in the synthesis of other compounds and in the study of other biological processes.

Synthesis Methods

4-methoxy-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine is synthesized using a two-step process, beginning with the synthesis of the pyrimidine core. The pyrimidine core is synthesized from 4-methoxy-6-nitropyrimidine, which is reacted with 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine in the presence of a base. This reaction produces 4-methoxy-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine as the main product, with other minor byproducts. The reaction is carried out in a solvent such as dimethylformamide, and the reaction time and temperature can be adjusted to optimize the yield of 4-methoxy-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine.

properties

IUPAC Name

4-methoxy-6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N5O/c1-24-14-8-13(20-10-21-14)23-6-4-22(5-7-23)12-3-2-11(9-19-12)15(16,17)18/h2-3,8-10H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFVEKOYLCQDJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.